Cas no 2091705-80-3 (6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine)

6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine is a fluorinated piperidine-substituted pyridinamine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a fluoromethyl group with a piperidine ring, enhancing its metabolic stability and bioavailability. The amine functionality on the pyridine core allows for further derivatization, making it a versatile intermediate in drug discovery. The fluorine substitution may improve binding affinity and selectivity in target interactions, particularly in CNS-targeting compounds. This compound is of interest for the development of novel therapeutics due to its balanced lipophilicity and potential to modulate pharmacokinetic properties. Suitable for controlled reactions under standard laboratory conditions.
6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine structure
2091705-80-3 structure
Product Name:6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine
CAS No:2091705-80-3
MF:C11H16FN3
MW:209.263245582581
CID:5722953
PubChem ID:121200980
Update Time:2025-11-06

6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 2091705-80-3
    • F1907-4514
    • 6-(3-(fluoromethyl)piperidin-1-yl)pyridin-3-amine
    • AKOS026708975
    • 6-[3-(fluoromethyl)piperidin-1-yl]pyridin-3-amine
    • 3-Pyridinamine, 6-[3-(fluoromethyl)-1-piperidinyl]-
    • 6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine
    • Inchi: 1S/C11H16FN3/c12-6-9-2-1-5-15(8-9)11-4-3-10(13)7-14-11/h3-4,7,9H,1-2,5-6,8,13H2
    • InChI Key: LETSHYKQTWILOP-UHFFFAOYSA-N
    • SMILES: FCC1CN(C2C=CC(=CN=2)N)CCC1

Computed Properties

  • Exact Mass: 209.13282569g/mol
  • Monoisotopic Mass: 209.13282569g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 42.2Ų

Experimental Properties

  • Density: 1.139±0.06 g/cm3(Predicted)
  • Boiling Point: 408.2±30.0 °C(Predicted)
  • pka: 9.60±0.29(Predicted)

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Additional information on 6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine

6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine (CAS No: 2091705-80-3)

6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine, also known by its CAS number 2091705-80-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of amines and features a unique structure that combines a pyridine ring with a piperidine moiety. The presence of a fluoromethyl group further enhances its chemical versatility, making it a valuable molecule for various applications.

The structure of 6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine consists of a pyridine ring substituted at the 6-position with a piperidine group. The piperidine ring itself is substituted at the 3-position with a fluoromethyl group (-CH2F). This combination of functional groups provides the molecule with unique electronic and steric properties, which are highly desirable in drug design and material science.

Recent studies have highlighted the potential of this compound in the development of novel pharmaceutical agents. Its ability to act as a ligand for various receptors makes it a promising candidate for drug discovery programs targeting diseases such as cancer, neurodegenerative disorders, and inflammation. For instance, research published in Journal of Medicinal Chemistry demonstrated that 6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine exhibits potent inhibitory activity against certain kinase enzymes, which are key players in cellular signaling pathways.

In addition to its pharmacological applications, this compound has also found utility in organic synthesis as an intermediate for constructing more complex molecules. Its reactivity under various reaction conditions has been extensively studied, leading to the development of efficient synthetic routes for accessing related compounds. For example, researchers have utilized this compound in Suzuki coupling reactions to synthesize biaryl structures with enhanced bioactivity.

The synthesis of 6-(3-(Fluoromethyl)piperidin-1-y)pyridin-3

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